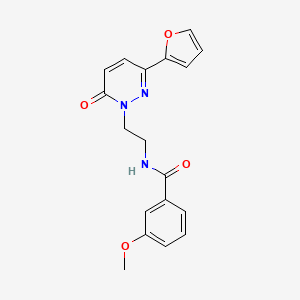

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic organic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position, an ethyl linker, and a 3-methoxybenzamide moiety. This structure combines heterocyclic and aromatic components, which are common in pharmacologically active molecules. The furan ring contributes electron-rich properties, while the pyridazinone core offers hydrogen-bonding capabilities. The 3-methoxybenzamide group introduces steric and electronic effects that may influence solubility and binding interactions.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(12-14)18(23)19-9-10-21-17(22)8-7-15(20-21)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDKSXIDXUQMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can be achieved through a multi-step reaction process:

Formation of Furan Derivative: : Starting with a furan derivative, the compound undergoes a series of functional group transformations to introduce the necessary substituents.

Construction of Pyridazine Core: : The intermediate is then subjected to cyclization reactions to form the pyridazine core. This involves condensation reactions with appropriate reagents.

Coupling with Benzamide: : The pyridazine derivative is further reacted with a 3-methoxybenzoyl chloride under amide coupling conditions, typically using a coupling agent like EDCI or HATU in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might include continuous flow chemistry techniques to enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions:

Oxidation: : The furan ring and methoxy group may undergo oxidation, forming corresponding oxides or hydroxylated derivatives.

Reduction: : The pyridazinone moiety can be reduced to the corresponding pyridazine under suitable conditions.

Substitution: : Electrophilic or nucleophilic substitution can occur at the furan or benzamide ring.

Common Reagents and Conditions

Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.

Reduction: : Utilizes reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: : Employs halogenating agents for electrophilic substitution or strong nucleophiles like amines and alkoxides for nucleophilic substitution.

Major Products Formed

Oxidation Products: : Hydroxylated and oxo derivatives.

Reduction Products: : Reduced pyridazinone to pyridazine.

Substitution Products: : Various substituted furan and benzamide derivatives.

Scientific Research Applications

Chemistry

The unique structural framework allows for applications in the synthesis of complex organic molecules, serving as a building block in organic synthesis.

Biology

Its structural elements suggest potential biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery research.

Medicine

The compound can be explored for its therapeutic potential in treating various diseases, such as cancer, due to its potential interaction with biological targets.

Industry

It could be used as an intermediate in the manufacture of advanced materials or specialty chemicals, particularly in the pharmaceutical industry.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on the biological target:

Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: : It could interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1)

- Structural Differences : The acetamide group is linked to a 4-methoxybenzyl substituent instead of the ethyl-3-methoxybenzamide in the target compound .

- Molecular Properties :

- Formula: C₁₈H₁₇N₃O₄

- Molecular Weight: 339.3

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS 946264-41-1)

- Structural Differences : Substitution of furan with thiophene and replacement of methoxy with trifluoromethyl .

- Molecular Properties :

- Formula: C₁₈H₁₄F₃N₃O₂S

- Molecular Weight: 393.4

- The electron-withdrawing trifluoromethyl group may improve metabolic stability compared to the electron-donating methoxy group.

Substituent Variations in Pyridazinone Derivatives

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1257547-97-9)

- Structural Differences : Incorporation of a thiadiazole ring instead of benzamide .

- Key Implications : Thiadiazole’s rigid, planar structure may enhance binding to hydrophobic pockets in biological targets, while its nitrogen atoms could participate in hydrogen bonding.

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

Data Table: Key Structural and Molecular Comparisons

*Estimated based on structural similarity to CAS 1246045-01-1.

Research Findings and Implications

- Electronic Effects : Methoxy groups (electron-donating) vs. trifluoromethyl (electron-withdrawing) influence charge distribution and reactivity .

- Heterocyclic Impact : Thiophene’s larger atomic radius compared to furan may affect steric interactions in biological systems .

- Synthetic Flexibility : The ethyl linker in the target compound allows for modular substitution, as demonstrated in analogs with thiadiazole or dihydrodioxine groups .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a furan ring, a pyridazine moiety, and a methoxybenzamide group. Research has indicated that it may possess significant anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 344.38 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing its potential in various therapeutic applications. Below is a summary of its key activities:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism primarily involves the inhibition of tubulin polymerization, which is essential for mitosis. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting the mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

A focused library screening has shown that compounds similar to this compound selectively inhibit cancer cells while sparing normal endothelial cells. For instance, studies have highlighted its ability to target activated endothelial cells within tumors effectively.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi, likely through mechanisms involving disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

Tubulin Binding: The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

Protein Interaction: The methoxy group may interact with specific proteins involved in cellular signaling pathways, affecting their function and stability.

Oxidative Stress Induction: It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors.

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

- In Vivo Efficacy: Evaluating therapeutic potential in animal models.

- Toxicology Studies: Assessing safety profiles and side effects associated with long-term use.

- Structure–Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.